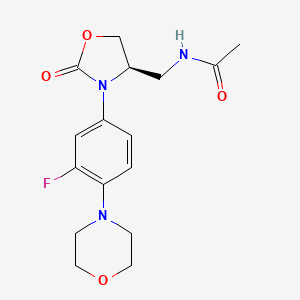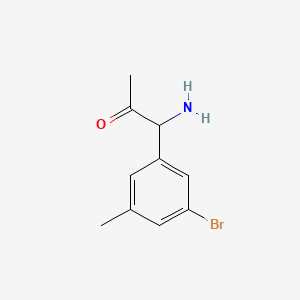
1-Amino-1-(3-bromo-5-methylphenyl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(3-bromo-5-methylphenyl)acetone is an organic compound with the molecular formula C10H12BrNO. It belongs to the class of α-amino ketones, which are known for their significance in synthetic and medicinal chemistry . This compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an amino group and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(3-bromo-5-methylphenyl)acetone typically involves the following steps:
Bromination: The starting material, 3-methylacetophenone, undergoes bromination using bromine (Br2) in the presence of a suitable catalyst to introduce the bromine atom at the meta position of the phenyl ring.
Amination: The brominated product is then subjected to amination using ammonia (NH3) or an amine source under controlled conditions to introduce the amino group at the α-position relative to the ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-1-(3-bromo-5-methylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Amino-1-(3-bromo-5-methylphenyl)acetone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(3-bromo-5-methylphenyl)acetone involves its interaction with molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, and receptor binding. The presence of the bromine and amino groups contributes to its reactivity and specificity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-1-(3-chloro-5-methylphenyl)acetone
- 1-Amino-1-(3-fluoro-5-methylphenyl)acetone
- 1-Amino-1-(3-iodo-5-methylphenyl)acetone
Uniqueness
1-Amino-1-(3-bromo-5-methylphenyl)acetone is unique due to the presence of the bromine atom, which imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities. The methyl group further enhances its stability and solubility compared to other halogenated analogs.
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
1-amino-1-(3-bromo-5-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
Clave InChI |
KCIICYQODIQHJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)Br)C(C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Isobutoxy-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13056244.png)
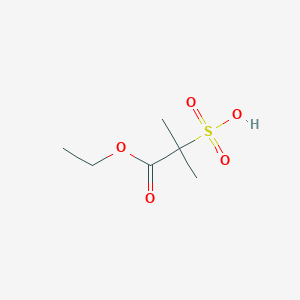

![4-(p-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056257.png)

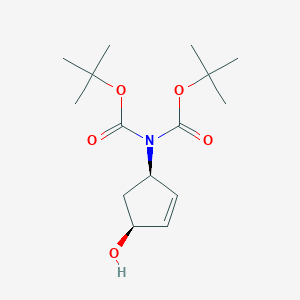
![1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13056271.png)
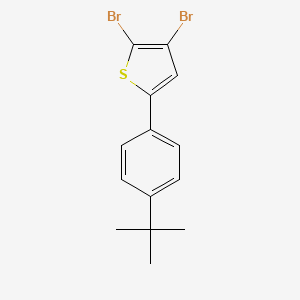
![N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B13056282.png)
![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)

